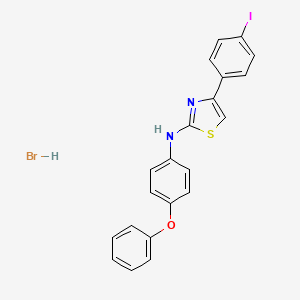
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. AKT is frequently activated in cancer cells, and its inhibition has been shown to have anti-tumor effects. GSK690693 has been extensively studied for its potential as an anti-cancer drug.
Mecanismo De Acción
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide inhibits AKT kinase by binding to its ATP-binding pocket. This prevents AKT from phosphorylating downstream targets that are involved in cell survival and proliferation. 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. It has also been extensively studied, and its mechanism of action is well understood. However, 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has limited selectivity, which means that it may inhibit other kinases in addition to AKT.
Direcciones Futuras
There are several future directions for research on 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. One area of research is the development of more selective AKT inhibitors. This would reduce the potential for off-target effects and improve the safety of the drug. Another area of research is the development of combination therapies that include 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. This could enhance the effectiveness of the drug and reduce the potential for drug resistance. Finally, research is needed to identify biomarkers that can predict which patients are most likely to respond to 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. This would help to identify patients who are most likely to benefit from the drug and avoid exposing non-responders to unnecessary toxicity.
Métodos De Síntesis
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using a multi-step process. The first step involves the reaction of 4-bromoaniline with 4-iodobenzonitrile to produce 4-(4-iodophenyl)aniline. This compound is then reacted with 4-phenoxybenzaldehyde to produce 4-(4-iodophenyl)-N-(4-phenoxyphenyl)aniline. The final step involves the reaction of this compound with thiosemicarbazide and hydrobromic acid to produce 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide.
Aplicaciones Científicas De Investigación
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential as an anti-cancer drug. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and lung cancer. 4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS.BrH/c22-16-8-6-15(7-9-16)20-14-26-21(24-20)23-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18;/h1-14H,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNERYHXNHUFYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-iodophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
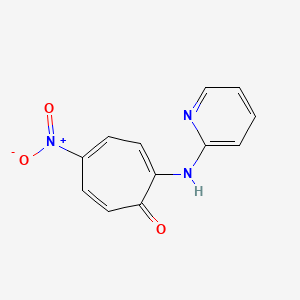
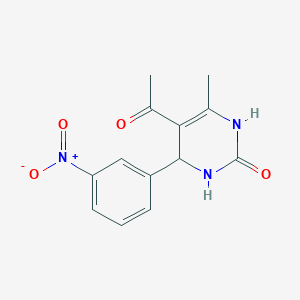
![ethyl oxo({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)acetate](/img/structure/B4897696.png)
![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
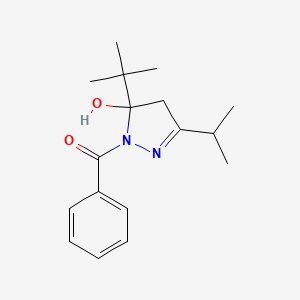
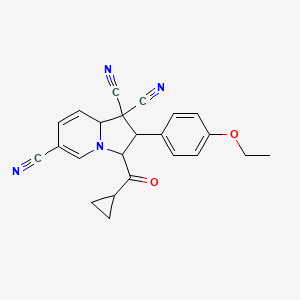
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
![methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)